2,2-Dimethyl-3-(toluene-4-sulfonyl)-propionic acid
Overview
Description
2,2-Dimethyl-3-(toluene-4-sulfonyl)-propionic acid is an organic compound characterized by the presence of a toluene-4-sulfonyl group attached to a propionic acid backbone with two methyl groups at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(toluene-4-sulfonyl)-propionic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the toluene-4-sulfonyl chloride.
Reaction with Propionic Acid Derivative: The toluene-4-sulfonyl chloride is then reacted with a propionic acid derivative under controlled conditions to introduce the sulfonyl group.
Introduction of Methyl Groups:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(toluene-4-sulfonyl)-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted propionic acid derivatives.
Scientific Research Applications
2,2-Dimethyl-3-(toluene-4-sulfonyl)-propionic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(toluene-4-sulfonyl)-propionic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and responses.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-3-(benzene-4-sulfonyl)-propionic acid: Similar structure but with a benzene ring instead of toluene.
2,2-Dimethyl-3-(toluene-3-sulfonyl)-propionic acid: Similar structure but with the sulfonyl group at the third position of the toluene ring.
2,2-Dimethyl-3-(toluene-4-sulfonyl)-butanoic acid: Similar structure but with an additional carbon in the backbone.
Uniqueness
2,2-Dimethyl-3-(toluene-4-sulfonyl)-propionic acid is unique due to the specific positioning of the sulfonyl group and the presence of two methyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
2,2-dimethyl-3-(4-methylphenyl)sulfonylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4S/c1-9-4-6-10(7-5-9)17(15,16)8-12(2,3)11(13)14/h4-7H,8H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBXUDBDRJPZPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(C)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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